molecular formula C8H14O3 B2610740 (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid CAS No. 2248221-11-4

(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid

Cat. No.: B2610740
CAS No.: 2248221-11-4
M. Wt: 158.197
InChI Key: DUBWPBYSXUWCJI-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H12O3 . It is also known as 3-tetrahydro-3-furanylpropanoic acid . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered oxolane ring . The molecule contains a total of 24 bonds, including 11 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .

Safety and Hazards

“(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Properties

IUPAC Name

(2R)-2-methyl-3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)4-7-2-3-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBWPBYSXUWCJI-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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